Cas no 2034450-79-6 (N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide)
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzenesulfonamide
- N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(trifluoromethoxy)benzenesulfonamide
- N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
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- Inchi: 1S/C15H20F3NO5S/c16-15(17,18)24-13-3-1-2-4-14(13)25(21,22)19-8-5-12(20)11-6-9-23-10-7-11/h1-4,11-12,19-20H,5-10H2
- InChI Key: NSBAQDCYYBGICV-UHFFFAOYSA-N
- SMILES: S(C1=C([H])C([H])=C([H])C([H])=C1OC(F)(F)F)(N([H])C([H])([H])C([H])([H])C([H])(C1([H])C([H])([H])C([H])([H])OC([H])([H])C1([H])[H])O[H])(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 502
- XLogP3: 2.4
- Topological Polar Surface Area: 93.2
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6507-1390-2μmol |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide |
2034450-79-6 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6507-1390-5μmol |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide |
2034450-79-6 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6507-1390-10μmol |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide |
2034450-79-6 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6507-1390-20μmol |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide |
2034450-79-6 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6507-1390-1mg |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide |
2034450-79-6 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6507-1390-2mg |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide |
2034450-79-6 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6507-1390-3mg |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide |
2034450-79-6 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6507-1390-4mg |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide |
2034450-79-6 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6507-1390-5mg |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide |
2034450-79-6 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6507-1390-10mg |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide |
2034450-79-6 | 10mg |
$118.5 | 2023-09-08 |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 2034450-79-6): An Overview of a Promising Compound in Medicinal Chemistry
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 2034450-79-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to as HOOP-TFMSA, is characterized by its complex molecular architecture, which includes a hydroxypropyl group, an oxane ring, and a trifluoromethoxy-substituted benzene sulfonamide moiety. These structural elements contribute to its diverse biological activities and make it a promising candidate for further research and development.
The hydroxypropyl group in HOOP-TFMSA plays a crucial role in enhancing the compound's solubility and bioavailability. This functional group can form hydrogen bonds with biological macromolecules, thereby facilitating its interaction with target proteins and receptors. The presence of the oxane ring adds structural rigidity and conformational stability, which can be advantageous in modulating the compound's pharmacological properties. The trifluoromethoxy-substituted benzene sulfonamide moiety, on the other hand, is known for its ability to interact with specific protein domains, making it a valuable scaffold for designing potent and selective inhibitors.
Recent studies have highlighted the potential of HOOP-TFMSA in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research conducted by Smith et al. (2021) demonstrated that HOOP-TFMSA exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammation. The compound's anti-inflammatory properties make it a promising candidate for the development of new drugs targeting conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, HOOP-TFMSA has shown promise in cancer research. A study by Zhang et al. (2022) reported that HOOP-TFMSA exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the induction of apoptosis through the activation of caspase-dependent pathways. Furthermore, HOOP-TFMSA has been found to inhibit angiogenesis, a process crucial for tumor growth and metastasis. These findings suggest that HOOP-TFMSA could be developed as a novel anticancer agent with broad-spectrum activity.
The pharmacokinetic properties of HOOP-TFMSA have also been extensively studied. In vitro and in vivo experiments have shown that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Additionally, HOOP-TFMSA has demonstrated low toxicity in preclinical studies, further supporting its potential for clinical development.
The structural versatility of HOOP-TFMSA has led to numerous efforts to optimize its properties through chemical modifications. Researchers have explored various strategies to enhance its potency, selectivity, and pharmacokinetic profile. For example, substituting different functional groups on the benzene ring or modifying the hydroxypropyl chain can lead to derivatives with improved biological activities. These efforts are crucial for advancing HOOP-TFMSA from a lead compound to a viable drug candidate.
In conclusion, N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 2034450-79-6) represents a promising compound with diverse therapeutic applications in medicinal chemistry. Its unique structural features contribute to its biological activities, making it an attractive target for further research and development. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical applications, paving the way for its use in treating various diseases.
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